molecular formula C19H21NOS B14184473 1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one CAS No. 919083-34-4

1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one

Katalognummer: B14184473
CAS-Nummer: 919083-34-4
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: GDMMTUFJIQHWOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one is an organic compound that features a phenyl group, a butenone moiety, and a sulfanyl-substituted aniline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of acetophenone, formaldehyde, and an amine hydrochloride . The reaction conditions often require a basic medium and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms, potentially altering its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one is unique due to the presence of the sulfanyl-substituted aniline, which can impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

919083-34-4

Molekularformel

C19H21NOS

Molekulargewicht

311.4 g/mol

IUPAC-Name

1-phenyl-3-(2-propan-2-ylsulfanylanilino)but-2-en-1-one

InChI

InChI=1S/C19H21NOS/c1-14(2)22-19-12-8-7-11-17(19)20-15(3)13-18(21)16-9-5-4-6-10-16/h4-14,20H,1-3H3

InChI-Schlüssel

GDMMTUFJIQHWOF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.